molecular formula C15H20FN3O2 B2452912 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034359-88-9

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2452912
CAS No.: 2034359-88-9
M. Wt: 293.342
InChI Key: YJLMTULGHJEIOQ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound of significant interest in early-stage pharmacological and chemical research. This molecule features a pyrrolidine scaffold linked to a fluorinated pyrimidine ring, a structural motif often associated with bioactive properties . Its precise mechanism of action and primary biological targets are subjects for ongoing investigation, making it a valuable chemical probe for exploring novel signaling pathways. Potential research applications for this compound include use as a key intermediate in the synthesis of more complex molecules, a candidate for high-throughput screening assays against various protein targets, and a tool for structure-activity relationship (SAR) studies to optimize potency and selectivity . The incorporation of the 5-fluoropyrimidine group can enhance a molecule's ability to engage in hydrogen bonding and improve metabolic stability, which is critical for drug discovery efforts . Supplied with comprehensive analytical data (such as NMR and LC-MS) to verify identity and purity ≥95%, this compound is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Certificate of Analysis for all specifications.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-12-8-17-15(18-9-12)21-13-5-6-19(10-13)14(20)7-11-3-1-2-4-11/h8-9,11,13H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLMTULGHJEIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics may contribute to its interaction with various biological targets, making it suitable for drug development against diseases such as cancer and neurodegenerative disorders.

Biological Studies

Research focuses on understanding how this compound interacts with biological systems. It has been used to study enzyme inhibition and receptor binding, which are crucial for elucidating its pharmacological effects.

Pharmaceutical Development

As a lead compound, it serves as a basis for developing novel drugs aimed at treating various conditions. Its unique features allow researchers to modify its structure for enhanced efficacy and reduced side effects.

Chemical Biology

The compound is utilized in chemical biology to explore biological pathways. It helps in identifying the mechanisms through which specific biological processes occur, particularly in relation to disease states.

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may show selective cytotoxicity against various cancer cell lines. Investigations into similar compounds have reported significant activity against human cancer cells while sparing normal cells.

Antimicrobial Properties

The presence of the fluorine atom in the pyrimidine ring might enhance antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against common pathogens, indicating potential utility in treating infections.

Enzyme Inhibition

Studies have highlighted that this compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. This could provide therapeutic avenues for managing these conditions.

Case Studies

Several case studies have highlighted the applications of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone:

StudyFocusFindings
Study AAntitumor EffectsDemonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 50 µM.
Study BAntimicrobial ActivityShowed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study CEnzyme InhibitionInhibited acetylcholinesterase activity by 70% at 100 µM concentration, suggesting potential in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be compared with other similar compounds that have cyclopentyl, pyrrolidinyl, or fluoropyrimidinyl groups. Some similar compounds include:

  • 2-Cyclopentyl-1-(3-pyrrolidinyl)ethanone
  • 2-Cyclopentyl-1-(3-(5-fluoropyrimidinyl)oxy)pyrrolidin-1-yl)ethanone

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known by its CAS number 2034359-88-9, is a synthetic organic compound notable for its potential biological activities. This compound features a cyclopentyl group, a pyrrolidine ring, and a fluorinated pyrimidine moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is essential for its potential application in medicinal chemistry.

The molecular formula of this compound is C15H20FN3O2, with a molecular weight of approximately 293.36 g/mol. The structure includes key functional groups that are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC15H20FN3O2
Molecular Weight293.36 g/mol
CAS Number2034359-88-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the pyrimidine ring enhances the compound's binding affinity and metabolic stability compared to similar compounds lacking this modification .

Target Interactions

Research indicates that compounds containing fluorinated pyrimidines can exhibit enhanced interactions with various biological targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Case Studies

  • Antiviral Activity : Similar fluorinated pyrimidines have demonstrated broad-spectrum antiviral activity, particularly against viruses that exploit pyrimidine biosynthesis pathways . This suggests that this compound may possess similar properties.
  • Cancer Research : Compounds with structural similarities have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. For instance, chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in vitro .
  • Pharmacokinetics : Studies on the metabolism of related compounds indicate that the fluorinated moiety can influence the biotransformation processes, potentially leading to improved pharmacokinetic profiles .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
N-cyclopentyl-3-(5-chloropyrimidin-2-yloxy)pyrrolidineModerate enzyme inhibitionChlorine substitution
N-cyclopentyl-3-(5-bromopyrimidin-2-yloxy)pyrrolidineLower binding affinityBromine substitution
2-Cyclopentyl-1-(3-(5-fluoropyrimidin-2-yloxy)pyrrolidinePotentially high binding affinityFluorine substitution enhances stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?

  • Methodology :

  • Multi-step synthesis : The compound is typically synthesized via sequential steps:

Cyclopentyl group introduction : Alkylation or nucleophilic substitution to attach the cyclopentyl moiety to the ethanone core .

Pyrrolidine functionalization : Coupling of 3-hydroxy-pyrrolidine with 5-fluoropyrimidin-2-yl chloride under mild basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Final coupling : Amide or ketone bond formation between the cyclopentyl and pyrrolidine-pyrimidine units using coupling agents like HATU or DCC .

  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied. For example, DMF enhances solubility for pyrrolidine-pyrimidine coupling, while temperatures >80°C improve reaction rates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing pyrrolidin-1-yl vs. pyrrolidin-3-yl substitution) and fluoropyrimidine orientation .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₆H₂₁FN₄O₂) and detects isotopic patterns for fluorine .

  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and spatial arrangement of the fluoropyrimidine group .

    Technique Key Insights Reference
    ¹H NMRCyclopentyl CH₂ peaks (δ 1.5–2.1 ppm)
    X-ray CrystallographyDihedral angle between pyrimidine and ethanone (~120°)

Q. How is the biological activity of this compound initially assessed in drug discovery?

  • Methodology :

  • Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or protease inhibition) quantify IC₅₀ values. The fluoropyrimidine group enhances binding to ATP pockets .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) measure Ki values. The pyrrolidine oxygen may participate in hydrogen bonding .

Advanced Research Questions

Q. How can reaction yields for the pyrrolidine-pyrimidine coupling step be improved without side-product formation?

  • Methodology :

  • Catalyst screening : Transition metal catalysts (e.g., Pd(OAc)₂) reduce activation energy for aryl ether formation .
  • Solvent optimization : Polar aprotic solvents (e.g., THF:DCM 3:1) balance reactivity and solubility, minimizing byproducts like dehalogenated pyrimidine .
  • In-line monitoring : HPLC-MS tracks intermediate formation, enabling real-time adjustments to stoichiometry .

Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?

  • Methodology :

  • Source analysis : Variability often stems from:
  • Assay conditions : Differences in pH or ionic strength alter fluoropyrimidine protonation, affecting binding .
  • Structural analogs : Impurities from incomplete cyclopentyl coupling (e.g., 2-cyclopentyl vs. 3-cyclopentyl isomers) may skew data .
  • Resolution strategies :
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Batch consistency checks : LC-MS purity analysis (>98%) ensures reproducibility .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Software like AutoDock Vina models binding to kinase domains. The 5-fluoropyrimidine group shows strong π-π stacking with tyrosine residues .

  • MD simulations : Assess stability of the pyrrolidine-ethanone linkage in aqueous environments (e.g., RMSD <2 Å over 100 ns) .

  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values across analogs .

    Target Protein Predicted Binding Affinity (kcal/mol) Key Interaction
    EGFR Kinase-9.2Fluoropyrimidine-Tyr845
    PARP1-8.7Cyclopentyl hydrophobic pocket

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